molecular formula C8H10N2O B038071 Cyclopropyl(pyrimidin-5-yl)methanol CAS No. 117975-22-1

Cyclopropyl(pyrimidin-5-yl)methanol

Katalognummer B038071
CAS-Nummer: 117975-22-1
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: MSPRNXDRUFWZPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropyl(pyrimidin-5-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclopropyl derivative of pyrimidine, which is a heterocyclic organic compound that contains two nitrogen atoms in its ring structure. Cyclopropyl(pyrimidin-5-yl)methanol is synthesized through a multistep process that involves the use of various reagents and catalysts.

Wirkmechanismus

The mechanism of action of Cyclopropyl(pyrimidin-5-yl)methanol is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. For example, Cyclopropyl(pyrimidin-5-yl)methanol has been shown to inhibit acetylcholinesterase activity, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is believed to be responsible for the compound's potential therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
Cyclopropyl(pyrimidin-5-yl)methanol has been shown to exhibit various biochemical and physiological effects in the body. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent. Cyclopropyl(pyrimidin-5-yl)methanol has also been shown to inhibit acetylcholinesterase activity, which is believed to be responsible for its potential therapeutic effects in the treatment of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Cyclopropyl(pyrimidin-5-yl)methanol in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for the research and development of Cyclopropyl(pyrimidin-5-yl)methanol. One direction is the development of new derivatives of this compound with improved therapeutic properties. Another direction is the study of the mechanism of action of Cyclopropyl(pyrimidin-5-yl)methanol, which may lead to the development of new drugs for the treatment of various diseases. Additionally, the potential toxicity of this compound should be further studied to determine its safety for use in humans.

Wissenschaftliche Forschungsanwendungen

Cyclopropyl(pyrimidin-5-yl)methanol has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor activity, making it a potential candidate for the development of new anticancer drugs. Cyclopropyl(pyrimidin-5-yl)methanol has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.

Eigenschaften

CAS-Nummer

117975-22-1

Produktname

Cyclopropyl(pyrimidin-5-yl)methanol

Molekularformel

C8H10N2O

Molekulargewicht

150.18 g/mol

IUPAC-Name

cyclopropyl(pyrimidin-5-yl)methanol

InChI

InChI=1S/C8H10N2O/c11-8(6-1-2-6)7-3-9-5-10-4-7/h3-6,8,11H,1-2H2

InChI-Schlüssel

MSPRNXDRUFWZPM-UHFFFAOYSA-N

SMILES

C1CC1C(C2=CN=CN=C2)O

Kanonische SMILES

C1CC1C(C2=CN=CN=C2)O

Synonyme

5-Pyrimidinemethanol, alpha-cyclopropyl- (9CI)

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Using the general method of Example 1, cyclopropanecarboxaldehyde (19 g, 0.27 mol) was reacted with 5-bromopyrimidine (43.2 g, 0.27 mol) and n-butyl lithium (108.6 ml of 2.5M, 0.27 mol) to give the product as a pale yellow oil.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step Two
Quantity
108.6 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.